molecular formula C14H16N2O4 B2508015 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2320148-67-0

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2508015
CAS RN: 2320148-67-0
M. Wt: 276.292
InChI Key: ZJTLKOJNYJPCRC-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Synthesis Analysis

The first paper describes a two-step synthesis process for 1-arylindazole-3-carboxamides, which are structurally different from the compound of interest but share some synthetic similarities. The process involves a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization. This method yields products in good to excellent yields, up to 98% . Although the target compound is not an indazole derivative, the use of isocyanides and the cyclization technique could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a benzofuran moiety, which is a bicyclic structure consisting of fused benzene and furan rings. This structure is known for its presence in various bioactive molecules. The compound also contains a 5-methylisoxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. The presence of these heterocycles suggests that the compound could have interesting electronic and steric properties that might influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of the specific compound, they do provide insight into the types of reactions that similar compounds might undergo. For example, the synthesis of indazole derivatives involves chemoselective cyclization reactions . The compound of interest might also undergo similar cyclization reactions due to the presence of the benzofuran and isoxazole rings. Additionally, the hydroxy and carboxamide functional groups could be sites for further chemical modifications, such as esterification or amidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The hydroxy group suggests the possibility of hydrogen bonding, which could affect solubility and boiling point. The carboxamide group could also participate in hydrogen bonding and might influence the compound's acidity and stability. The presence of heterocycles like benzofuran and isoxazole could affect the compound's electronic properties, such as UV absorption, which might be relevant for spectroscopic identification or medicinal chemistry applications.

The second paper discusses the synthesis and antiallergic activity of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and related compounds . Although the compound of interest is not a tetrazole derivative, the discussion of physicochemical properties and their contribution to biological activity could be relevant when considering the potential applications of the compound .

Scientific Research Applications

Selective Histone Deacetylase Inhibitors

Compounds with specific structural features have been developed as selective histone deacetylase (HDAC) inhibitors, showing promise in the treatment of Alzheimer's disease. These inhibitors can ameliorate disease phenotypes by decreasing phosphorylation and aggregation of tau proteins, demonstrating neuroprotective activity. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents (Hsueh-Yun Lee et al., 2018).

Metabolism and Disposition Studies

The use of nuclear magnetic resonance (NMR) spectroscopy, including 19F-NMR, has supported the selection of drug candidates by elucidating the metabolism and disposition of potent inhibitors in preclinical studies. Such analytical techniques are crucial for understanding the metabolic fate and optimizing the pharmacokinetic profiles of new chemical entities (E. Monteagudo et al., 2007).

Synthesis of N-Methylamino Acid Derivatives

Research into the synthesis of N-methylamino acid derivatives from amino acid derivatives showcases the versatility of chemical modifications in drug development. Such synthetic approaches provide essential building blocks for the design of novel therapeutic agents, highlighting the role of chemistry in expanding the drug discovery toolkit (J. Coggins & N. Benoiton, 1971).

Development of Nonpeptide Angiotensin II Receptor Antagonists

The discovery and optimization of nonpeptide angiotensin II (AII) receptor antagonists demonstrate the application of medicinal chemistry in creating molecules with significant therapeutic benefits. These antagonists, showing potent antihypertensive effects upon oral administration, exemplify how structural modification can lead to improved bioavailability and efficacy (D. Carini et al., 1991).

Studies on Paraben Metabolism

Investigations into the dermal absorption and metabolism of parabens in human and animal models provide insights into the biotransformation of commonly used preservatives. Such studies are essential for assessing the safety and potential toxicological impact of these compounds, highlighting the importance of metabolic studies in the context of public health (C. Jewell et al., 2007).

properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-10(7-16-20-9)13(17)15-8-14(18)5-2-3-12-11(14)4-6-19-12/h4,6-7,18H,2-3,5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTLKOJNYJPCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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